Methyl 2,3-Dibromopyridine-4-Acetate: A Technical Guide for Advanced Synthesis and Application
Methyl 2,3-Dibromopyridine-4-Acetate: A Technical Guide for Advanced Synthesis and Application
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1][2] Functionalized pyridines are sought-after building blocks due to their versatile reactivity and their ability to impart favorable pharmacokinetic properties to drug candidates.[3][4] This guide provides an in-depth technical overview of Methyl 2,3-dibromopyridine-4-acetate, a highly functionalized pyridine derivative. While specific experimental data for this exact compound is limited in publicly available literature, this document, grounded in established principles of organic chemistry and data from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and strategic application in drug discovery programs.
Predicted Physicochemical and Spectroscopic Properties
The chemical properties of Methyl 2,3-dibromopyridine-4-acetate are dictated by its unique substitution pattern: two electron-withdrawing bromine atoms and a methyl acetate group on the pyridine ring. These substituents significantly influence the molecule's electronic nature, reactivity, and spectroscopic signature.
Core Chemical Attributes
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C8H7Br2NO2 | Based on structure |
| Molecular Weight | 312.96 g/mol | Calculated from atomic weights |
| IUPAC Name | methyl 2-(2,3-dibromopyridin-4-yl)acetate | Standard nomenclature |
| CAS Number | 100290-84-4 | Supplier information |
| Predicted XLogP3 | ~2.5 - 3.0 | Extrapolated from similar structures[5][6] |
| Appearance | Likely a solid at room temperature | Based on related brominated pyridines[7] |
Predicted Spectroscopic Data
The following spectral data are predicted based on the analysis of similar brominated pyridine derivatives and fundamental spectroscopic principles.[8][9]
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals: two aromatic protons and the methylene and methyl protons of the acetate group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 | Downfield shift due to proximity to nitrogen and bromine. |
| H-5 | ~7.3 - 7.5 | Doublet (d) | ~5.0 | Influenced by adjacent bromine and acetate group. |
| -CH2- | ~3.8 - 4.0 | Singlet (s) | N/A | Methylene protons adjacent to the pyridine ring and carbonyl. |
| -OCH3 | ~3.7 - 3.8 | Singlet (s) | N/A | Methyl ester protons. |
1.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to display eight signals, corresponding to the five carbons of the pyridine ring and the three carbons of the methyl acetate group.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 - 148 | Carbon bearing a bromine atom, adjacent to nitrogen. |
| C-3 | ~125 - 128 | Carbon bearing a bromine atom. |
| C-4 | ~148 - 152 | Carbon attached to the acetate group. |
| C-5 | ~128 - 131 | Aromatic CH. |
| C-6 | ~150 - 153 | Aromatic CH adjacent to nitrogen. |
| -C=O | ~170 - 173 | Carbonyl carbon of the ester. |
| -CH2- | ~40 - 43 | Methylene carbon. |
| -OCH3 | ~52 - 54 | Methyl ester carbon. |
1.2.3. Mass Spectrometry
The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of the two bromine atoms.
| m/z | Interpretation | Rationale |
| 311/313/315 | [M]⁺ | Molecular ion cluster containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br isotopes in an approximate 1:2:1 ratio. |
| 252/254/256 | [M - COOCH3]⁺ | Fragment resulting from the loss of the methoxycarbonyl group. |
| 232/234 | [M - Br]⁺ | Fragment resulting from the loss of one bromine atom. |
| 173 | [M - 2Br]⁺ | Fragment resulting from the loss of both bromine atoms. |
Synthesis and Reactivity
The synthesis of Methyl 2,3-dibromopyridine-4-acetate would likely involve a multi-step sequence starting from a commercially available pyridine derivative. The reactivity of the target molecule is dominated by the two bromine substituents, which can be selectively functionalized using modern cross-coupling methodologies.
Proposed Synthetic Pathway
A plausible synthetic route could start from 4-methylpyridine, proceeding through bromination and subsequent functionalization of the methyl group.
Caption: Proposed multi-step synthesis of Methyl 2,3-dibromopyridine-4-acetate.
Reactivity and Strategic Application
The two bromine atoms on the pyridine ring are at positions with different reactivity profiles. The bromine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[10][11] Both bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the sequential and regioselective introduction of diverse functionalities.
The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations. This trifunctional nature makes Methyl 2,3-dibromopyridine-4-acetate a versatile scaffold for building complex molecular architectures.
Caption: Key reaction pathways for Methyl 2,3-dibromopyridine-4-acetate.
Experimental Protocols
The following are representative protocols for the synthesis and characterization of Methyl 2,3-dibromopyridine-4-acetate. These are based on established methodologies for similar compounds and should be adapted and optimized as needed.
Synthesis Protocol: A Representative Step (Suzuki-Miyaura Coupling)
This protocol describes a general procedure for the selective functionalization of a bromopyridine derivative.
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 2,3-dibromopyridine-4-acetate (1.0 equiv), an arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Solvent and Catalyst: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). To this mixture, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).[10]
-
Reaction Conditions: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to 85-95 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Spectroscopic Characterization Protocol
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary.
-
Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[8]
3.2.2. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Parameters: Use a suitable capillary column (e.g., HP-5ms). Set the oven program to start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use helium as the carrier gas.
-
MS Parameters: Set the ionization mode to Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40 to 400.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the product. Extract the mass spectrum for this peak and analyze the fragmentation pattern.
Conclusion
Methyl 2,3-dibromopyridine-4-acetate represents a promising and versatile building block for medicinal chemistry and organic synthesis. Its multiple functional groups offer orthogonal handles for the introduction of chemical diversity, enabling the exploration of structure-activity relationships in drug discovery campaigns. While this guide provides a predictive framework based on the chemistry of related structures, it is intended to serve as a solid foundation for researchers to develop robust synthetic routes and innovative applications for this valuable compound.
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